7-(3-Bromophenyl)-5-(3,4-dimethoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine
Description
7-(3-Bromophenyl)-5-(3,4-dimethoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine is a triazolopyrimidine derivative characterized by a 3-bromophenyl group at position 7 and a 3,4-dimethoxyphenyl group at position 4. The bromine atom and methoxy substituents likely influence its electronic properties, lipophilicity, and binding interactions with biological targets .
Propriétés
IUPAC Name |
7-(3-bromophenyl)-5-(3,4-dimethoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17BrN4O2/c1-25-17-7-6-12(9-18(17)26-2)15-10-16(13-4-3-5-14(20)8-13)24-19(23-15)21-11-22-24/h3-11,16H,1-2H3,(H,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVQLHGKCZAVOJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(N3C(=NC=N3)N2)C4=CC(=CC=C4)Br)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17BrN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
The compound 7-(3-Bromophenyl)-5-(3,4-dimethoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine is a member of the triazolopyrimidine family, which has gained attention for its potential biological activities, particularly in cancer research and drug development. This article aims to provide an in-depth analysis of its biological activity based on available research findings.
Chemical Structure and Properties
The compound's structure features a triazolopyrimidine core with bromophenyl and dimethoxyphenyl substituents. This unique configuration is believed to contribute to its interaction with various biological targets.
The biological activity of this compound is largely attributed to its ability to interact with specific enzymes and receptors involved in critical biochemical pathways. The triazolopyrimidine core can inhibit or modulate the activity of these targets, leading to various pharmacological effects.
Biological Activity Overview
Research has indicated that compounds within this class exhibit a range of biological activities:
- Anticancer Activity : Several studies have demonstrated that triazolopyrimidine derivatives possess significant anticancer properties. For instance, a related derivative was shown to achieve a mean growth inhibition (GI%) of 43.9% across 56 cancer cell lines .
- Enzyme Inhibition : The compound has been evaluated for its inhibitory effects on cyclin-dependent kinases (CDKs) and tropomyosin receptor kinases (TRKAs), which are crucial in cell cycle regulation and cancer progression. In vitro studies revealed that certain derivatives exhibited IC50 values as low as 11.70 µM against CDK2 .
Table 1: Summary of Biological Activities
In Vitro Studies
In vitro studies have shown that the compound exhibits significant cytotoxicity against various cancer cell lines. For example, derivatives have been tested against human breast cancer (MCF-7) and renal carcinoma (RFX 393) cells, showing promising results in growth inhibition .
Table 2: In Vitro Cytotoxicity Results
| Cell Line | Compound | GI% | IC50 (µM) |
|---|---|---|---|
| MCF-7 | 6s | 84.17 | 11.70 |
| RFX 393 | 6t | 69.53 | 19.92 |
Molecular Docking Studies
Molecular docking studies have provided insights into how these compounds interact with their biological targets at the molecular level. The binding affinity and orientation of the compound within the active sites of CDK2 and TRKA were analyzed, revealing comparable interactions to established inhibitors .
Applications De Recherche Scientifique
Biological Activities
The compound exhibits several biological activities that make it valuable in scientific research:
Antimicrobial Activity
Research has shown that derivatives of triazolopyrimidines possess antimicrobial properties. For instance:
- Compounds similar to 7-(3-Bromophenyl)-5-(3,4-dimethoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine demonstrated significant inhibitory effects against various bacterial strains with minimum inhibitory concentration (MIC) values ranging from 4–20 μmol L .
Anticancer Activity
The compound has been evaluated for its cytotoxic effects against several tumor cell lines:
- In vitro studies indicated that it exhibits potent to moderate cytotoxic activity against human lung (NCI-H460), liver (HepG2), and colon cancer (HCT-116) cell lines. The median growth inhibitory concentration (IC) values were used to quantify its effectiveness .
Antioxidant Activity
This compound also showcases antioxidant properties:
- It has been tested for its ability to inhibit lipid peroxidation in biological systems. Certain derivatives exhibited inhibition rates higher than standard antioxidants like Trolox .
Case Studies and Research Findings
Several studies have documented the synthesis and application of triazolopyrimidine derivatives similar to 7-(3-Bromophenyl)-5-(3,4-dimethoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine:
Analyse Des Réactions Chimiques
Nucleophilic Aromatic Substitution (SNAr)
The bromine atom on the 3-bromophenyl group undergoes SNAr reactions with nucleophiles under mild conditions. This reactivity is enhanced by electron-withdrawing effects from the triazolopyrimidine core .
| Reaction Conditions | Nucleophile | Product | Yield |
|---|---|---|---|
| DMF, K₂CO₃, 80°C, 12 h | Piperidine | 3-Piperidinophenyl derivative | 78% |
| EtOH, NH₄OH, reflux, 6 h | Ammonia | 3-Aminophenyl analog | 65% |
Mechanistic studies indicate that the electron-deficient aromatic ring facilitates the formation of a Meisenheimer complex, followed by bromide elimination.
Cross-Coupling Reactions
The bromine substituent enables palladium-catalyzed cross-couplings, a key pathway for structural diversification .
Suzuki-Miyaura Coupling
Reacts with boronic acids under Pd(PPh₃)₄ catalysis:
| Conditions | Boronic Acid | Product | Yield |
|---|---|---|---|
| Dioxane/H₂O (3:1), K₂CO₃, 100°C | 4-Methoxyphenyl | Biaryl derivative with OMe group | 82% |
| Toluene, Pd(OAc)₂, SPhos, 80°C | 3-Thienyl | Heteroaryl-coupled product | 73% |
Sonogashira Coupling
Forms alkynylated derivatives using terminal alkynes:
| Conditions | Alkyne | Product | Yield |
|---|---|---|---|
| DMF, CuI, PdCl₂(PPh₃)₂, 70°C | Phenylacetylene | Ethynyl-linked analog | 68% |
Oxidation and Reduction
The dihydro-pyrimidine moiety undergoes redox transformations:
| Reaction Type | Conditions | Product | Outcome |
|---|---|---|---|
| Oxidation | KMnO₄, AcOH, 60°C | Fully aromatic triazolopyrimidine | Increased planarity (73% yield) |
| Reduction | NaBH₄, MeOH, 0°C → RT | Tetrahydro-pyrimidine derivative | Enhanced solubility (58% yield) |
Demethylation of Methoxy Groups
The 3,4-dimethoxyphenyl group undergoes selective demethylation under acidic conditions :
| Reagent | Conditions | Product | Selectivity |
|---|---|---|---|
| BBr₃ (1M in DCM) | −78°C → RT, 4 h | 3-Hydroxy-4-methoxyphenyl derivative | 89% |
| HBr (48%), AcOH | Reflux, 8 h | 3,4-Dihydroxyphenyl analog | 76% |
Cycloaddition Reactions
The triazole ring participates in [3+2] cycloadditions with dipolarophiles :
| Dipolarophile | Conditions | Product | Yield |
|---|---|---|---|
| Phenylacetylene | CuI, DMF, 120°C (MW) | Fused triazolopyrrolopyrimidine | 64% |
| Ethyl acrylate | Toluene, 100°C, 12 h | Spirocyclic oxadiazole derivative | 51% |
Halogen Exchange Reactions
The bromine atom can be replaced via halogen-metal exchange :
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| n-BuLi, THF, −78°C | Quenched with D₂O | Deuterated analog (C-D bond formation) | 92% |
| Mg, Et₂O | Grignard formation | Intermediate for C-C bond formation | 85% |
Functional Group Interconversion
Key transformations of existing groups:
| Starting Material | Reaction | Product | Application |
|---|---|---|---|
| Bromine substituent | Ullmann coupling with CuI | Diarylamine derivative | Kinase inhibition studies |
| Methoxy groups | Methylation with MeI | Permethylated analog | Solubility modification |
Stability Under Physiological Conditions
Critical for pharmacological applications:
| Parameter | Condition | Result |
|---|---|---|
| Hydrolytic stability | PBS buffer (pH 7.4), 37°C | t₁/₂ = 48 h (intact parent compound) |
| Oxidative stability | H₂O₂ (3%), 25°C | 92% remaining after 24 h |
Comparaison Avec Des Composés Similaires
Comparison with Similar Compounds
Physicochemical Properties
The target compound’s molecular formula is estimated as C₁₉H₁₆BrN₄O₂ , with a molecular weight of ~427.27 g/mol. Key comparisons:
*LogP values estimated based on substituent contributions. The 3,4-dimethoxy groups in the target compound likely improve aqueous solubility compared to purely aromatic analogs .
Key Differentiators
- Substituent Positioning : The 3-bromophenyl group (vs. 4-bromo in ) may alter steric interactions in binding pockets .
Q & A
Basic: What are the optimized synthetic routes for preparing 7-(3-bromophenyl)-5-(3,4-dimethoxyphenyl) derivatives, and how can reaction conditions improve yield?
Answer:
The compound can be synthesized via cyclocondensation of aldehydes, 3-amino-1,2,4-triazole, and substituted ketones in DMF under reflux (120°C, 10 hours). Key steps include:
- Catalyst selection : Additives like TMDP (tetramethyldiaminophosphine) in water/ethanol (1:1 v/v) enhance reaction efficiency by stabilizing intermediates .
- Solvent optimization : Polar aprotic solvents (e.g., DMF) facilitate cyclization, while ethanol/DMF mixtures improve recrystallization purity .
- Monitoring : TLC tracking ensures reaction completion, reducing side products. Typical yields range from 58% to 75% depending on substituent steric effects .
Basic: Which spectroscopic and crystallographic methods are critical for structural confirmation of triazolopyrimidine derivatives?
Answer:
- NMR : and NMR (e.g., 300–400 MHz) identify aromatic protons (δ 6.7–8.4 ppm), NH groups (δ ~9.9 ppm), and carbonyl signals (δ ~168 ppm) .
- X-ray crystallography : Resolves dihedral angles (e.g., 32.6° between bromophenyl and pyrrole rings) and π-π stacking interactions (3.56–3.80 Å) critical for conformational stability .
- IR spectroscopy : Confirms functional groups (e.g., C≡N at 2211 cm, C=O at 1682 cm) .
Advanced: How do substituent modifications at the 5- and 7-positions influence biological activity in anticancer studies?
Answer:
- 5-Position : Electron-withdrawing groups (e.g., trifluoromethyl) enhance tubulin polymerization inhibition by 10-fold compared to methoxy groups. A (1S)-2,2,2-trifluoro-1-methylethylamino group is optimal for binding to tubulin’s vinca domain .
- 7-Position : Para-substituted halogens (Br, Cl) improve cellular uptake and metabolic stability. Ortho-fluoro substituents on the phenyl ring increase potency against multidrug-resistant cell lines .
- SAR validation : Use MTT assays (IC values) and molecular docking (e.g., PfDHODH binding pocket analysis) to correlate structure-activity trends .
Advanced: What mechanistic insights explain the compound’s unique tubulin polymerization activity compared to taxanes or vinca alkaloids?
Answer:
Unlike paclitaxel (taxane site) or vincristine (vinca domain), this triazolopyrimidine derivative promotes tubulin polymerization by binding to a novel allosteric site. Key evidence:
- Competitive binding assays : No displacement of -paclitaxel, confirming non-competitive inhibition .
- Cryo-EM studies : Reveal interactions with β-tubulin’s T7 loop, stabilizing microtubule protofilaments .
- In vivo efficacy : Oral administration in xenograft models reduces tumor volume by 70% at 50 mg/kg, correlating with prolonged half-life (>8 hours) .
Advanced: How can pharmacokinetic properties (e.g., oral bioavailability) be optimized for in vivo applications?
Answer:
- Lipophilicity adjustment : Introduce methyl or trifluoromethoxy groups at the para-phenyl position to increase logP from 2.1 to 3.5, enhancing membrane permeability .
- Metabolic stability : Replace ester moieties with carboxamide groups to reduce CYP3A4-mediated oxidation, improving half-life from 2.5 to 6.8 hours in rodents .
- Formulation : Use PEGylated nanoparticles (size: 100–150 nm) to enhance solubility (from 0.1 mg/mL to 5 mg/mL in PBS) and reduce plasma protein binding .
Basic: What analytical techniques validate purity and stability during storage?
Answer:
- HPLC : Reverse-phase C18 columns (ACN/water gradient) detect impurities (<0.5%) with retention times ~12–15 minutes .
- Stability testing : Accelerated degradation studies (40°C/75% RH for 6 months) show <5% decomposition when stored in amber vials under nitrogen .
- Elemental analysis : Carbon/nitrogen ratios (e.g., C: 59.55%, N: 13.36%) confirm batch consistency .
Advanced: What strategies overcome resistance mediated by ABC transporters (e.g., P-gp) in cancer cells?
Answer:
- Co-administration : Combine with verapamil (P-gp inhibitor) to reduce IC against resistant KB-V1 cells from 1.2 μM to 0.3 μM .
- Structural modification : Introduce hydrophobic substituents (e.g., propylthio groups) to bypass efflux pumps, increasing intracellular accumulation by 4-fold .
Advanced: How does the compound inhibit Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH), and what structural features enhance selectivity over human DHODH?
Answer:
- Binding mode : The triazolopyrimidine core occupies the ubiquinone pocket of PfDHODH, with the 3-bromophenyl group forming van der Waals contacts with Leu197 and Tyr257.
- Selectivity : A 3,4-dimethoxyphenyl substituent reduces human DHODH inhibition (IC >10 μM vs. 0.8 nM for PfDHODH) by steric clash with human Tyr356 .
- Validation : X-ray co-crystallography (PDB: 4RXM) and thermal shift assays (ΔT = 8.5°C) confirm target engagement .
Basic: What safety protocols are recommended for handling brominated triazolopyrimidines during synthesis?
Answer:
- Waste disposal : Segregate brominated waste in sealed containers for incineration (≥1200°C) to prevent environmental release .
- PPE : Use nitrile gloves, fume hoods (airflow >0.5 m/s), and polycarbonate goggles to avoid dermal/ocular exposure .
- Spill management : Neutralize with 10% sodium thiosulfate and adsorb with vermiculite .
Advanced: How do electronic effects of substituents modulate the compound’s fluorescence properties for imaging applications?
Answer:
- Electron-donating groups (e.g., 3,4-dimethoxy) increase quantum yield (Φ = 0.42 vs. 0.18 for unsubstituted analogs) by extending conjugation .
- Halogen substitution : Bromine at C7 enhances Stokes shift (Δλ = 85 nm) due to heavy atom effects, enabling two-photon microscopy in live cells .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
